

Application Note: Quantitative Analysis of Spironolactone using Spironolactone-D3 as an Internal Standard

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Compound of Interest

Compound Name: *Spironolactone-D3*

Cat. No.: *B1165244*

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Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2][3] Accurate quantification of spironolactone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of spironolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Spironolactone-D3** as the internal standard. The use of a stable isotope-labeled internal standard like **Spironolactone-D3** ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. **Spironolactone-D3**, being chemically identical to spironolactone but with a different mass, co-elutes with the analyte and provides a reliable reference for quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of spironolactone using a deuterated internal standard. These values are representative of what can be achieved with the described method and are compiled from various studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Calibration Curve Parameters

Parameter	Typical Value
Linearity Range	0.5 - 150 ng/mL
Correlation Coefficient (r^2)	> 0.99
Weighting Factor	1/x or 1/x ²

Table 2: Precision and Accuracy

Quality Control Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Bias)
Low QC	< 10%	< 10%	± 15%
Medium QC	< 10%	< 10%	± 15%
High QC	< 10%	< 10%	± 15%

Table 3: Recovery and Matrix Effect

Parameter	Typical Value
Extraction Recovery	> 85%
Matrix Effect	Minimal and compensated by IS
Lower Limit of Quantification (LLOQ)	0.5 ng/mL

Experimental Protocols

Materials and Reagents

- Spironolactone certified reference standard
- **Spironolactone-D3** (Molecular Formula: C₂₄H₂₉D₃O₄S, Formula Weight: 419.6)[7][8]
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human plasma (with appropriate anticoagulant)

Stock and Working Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone and **Spironolactone-D3** in methanol.
- Spironolactone Working Standards: Serially dilute the spironolactone stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **Spironolactone-D3** stock solution with methanol to achieve the final concentration.

Sample Preparation (Protein Precipitation)

- To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (**Spironolactone-D3** in methanol).
- Add 130 µL of methanol to precipitate proteins.
- Vortex the mixture for 2 minutes at 2050 rpm.
- Centrifuge the samples at 27,500 x g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18, 2.1 x 50 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Isocratic or gradient elution (e.g., 70% B)
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

Table 5: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Sciex API 4000 or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Spironolactone: m/z 417.2 -> 341.2 Spironolactone-D3: m/z 420.2 -> 341.2
Collision Energy (CE)	Optimized for each transition
Dwell Time	150 ms

Note: The precursor ion for spironolactone is $[M+H]^+$, with a molecular weight of 416.57 g/mol . The precursor ion for **Spironolactone-D3** is $[M+H]^+$, with a molecular weight of 419.6 g/mol . The product ion m/z 341.2 corresponds to the loss of the thioacetyl group.

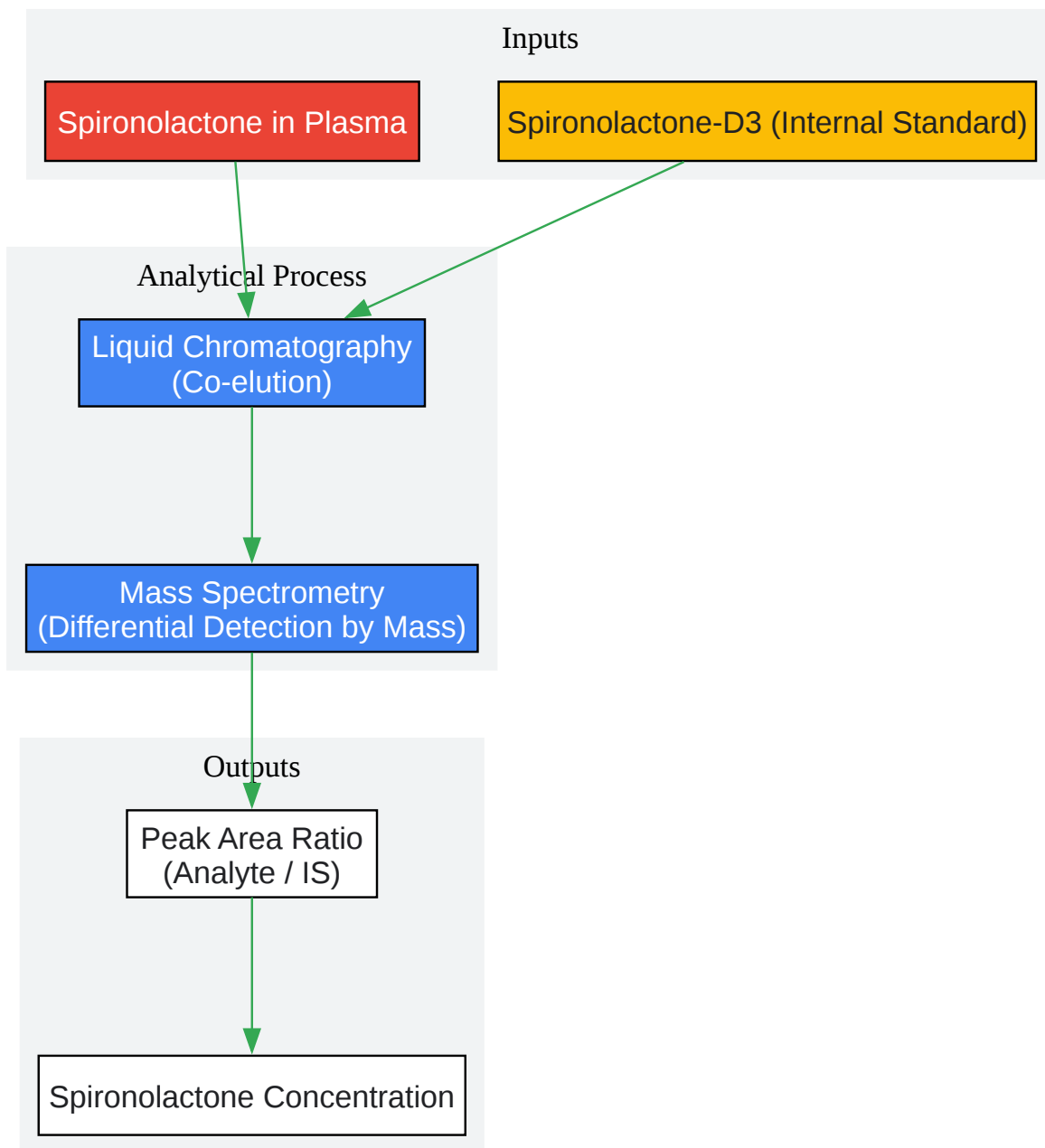
Experimental Workflow Diagram



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Caption: Experimental workflow for the quantitative analysis of spironolactone.

Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical relationship of quantification using an internal standard.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantitative analysis of spironolactone in human plasma using **Spironolactone-D3** as an internal standard. The protocol is straightforward, sensitive, and accurate, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is critical for achieving high-quality data in complex biological matrices.

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